molecular formula C21H30O4 B224619 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one CAS No. 10385-97-4

18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one

Cat. No. B224619
CAS RN: 10385-97-4
M. Wt: 346.5 g/mol
InChI Key: GPYDBMQOMJCWRO-IHMLDWSPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one (C21H30O4) is a steroid hormone, also known as 20-hydroxyecdysone, that is produced naturally in insects and some plants. It has been widely studied for its potential applications in scientific research, particularly in the fields of developmental biology and endocrinology.

Mechanism Of Action

The mechanism of action of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one involves binding to specific receptors, known as ecdysone receptors, which are present in a variety of organisms, including insects, plants, and mammals. Upon binding, it activates a cascade of signaling pathways that ultimately lead to changes in gene expression and cellular differentiation.

Biochemical And Physiological Effects

The biochemical and physiological effects of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one are diverse and depend on the specific organism and tissue type. In insects, it is involved in the regulation of molting and metamorphosis, while in plants, it plays a role in regulating growth and development. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in lab experiments is its specificity for ecdysone receptors, which allows for precise control over gene expression and cellular differentiation. However, one of the limitations is that it may not be suitable for all organisms and tissue types, and its effects may be variable depending on the specific experimental conditions.

Future Directions

There are many potential future directions for research on 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, including further exploration of its role in regulating gene expression and cellular differentiation, as well as its potential applications in the treatment of disease. Additionally, there is a need for further research on the synthesis and purification of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one, as well as the development of more specific and potent ecdysone receptor agonists.

Synthesis Methods

The synthesis of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one can be achieved through various methods, including chemical synthesis and extraction from natural sources. One of the most common methods for chemical synthesis involves the oxidation of ecdysone, a precursor molecule, using reagents such as chromium trioxide or potassium permanganate. Another method involves the enzymatic conversion of ecdysone using the enzyme ecdysone 20-monooxygenase.

Scientific Research Applications

The potential applications of 18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one in scientific research are vast, particularly in the fields of developmental biology and endocrinology. It has been shown to play a critical role in insect molting and metamorphosis, and has also been implicated in regulating gene expression and cell differentiation in plants. In mammals, it has been shown to have potential applications in the treatment of certain diseases, including cancer and osteoporosis.

properties

CAS RN

10385-97-4

Product Name

18,20-Cyclo-20,21-dihydroxy-4-pregnen-3-one

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

IUPAC Name

(1R,2S,5S,9R,12S,13R)-6-hydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-en-16-one

InChI

InChI=1S/C21H30O4/c1-19-8-6-14(23)10-13(19)2-3-15-16(19)7-9-20-12-25-21(24,11-22)18(20)5-4-17(15)20/h10,15-18,22,24H,2-9,11-12H2,1H3/t15-,16+,17+,18+,19+,20-,21?/m1/s1

InChI Key

GPYDBMQOMJCWRO-IHMLDWSPSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@@]45[C@H]3CC[C@@H]4C(OC5)(CO)O

SMILES

CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC45C3CCC4C(OC5)(CO)O

synonyms

18,20-cyclo-20,21-dihydroxy-4-pregnen-3-one

Origin of Product

United States

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